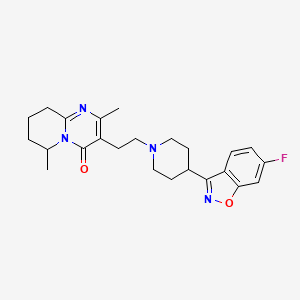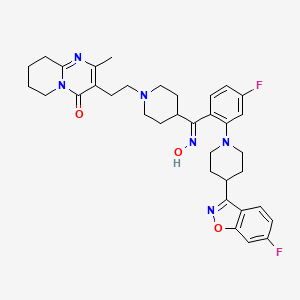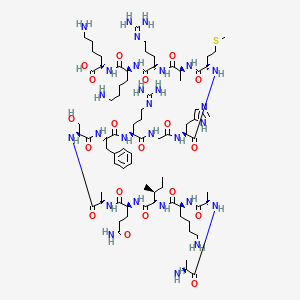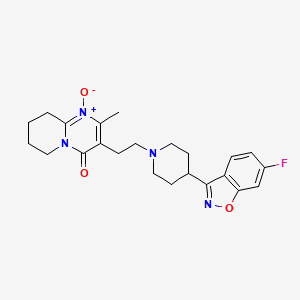![molecular formula C2H4O2 B583821 [1,2-<sup>13</sup>C<sub>2</sub>]Glycolaldehyd CAS No. 478529-69-0](/img/structure/B583821.png)
[1,2-13C2]Glycolaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,2-13C2]Glycolaldehyde” is a compound with the molecular formula C2H4O2 . It is a variant of glycolaldehyde where the two carbon atoms are isotopically labeled with Carbon-13 .
Synthesis Analysis
Glycolaldehyde can be obtained from biomass and serves as a versatile platform for the production of ethylamine products . It can be produced through a nonenzymatic mechanism with proteins and short-chain aldehydes . A significant advancement in the synthesis of glycolaldehyde involves the reductive amination of vicinal hydroxyl aldehydes . The type of solvent and catalyst, preferably methanol and Pd, respectively, are key enabling parameters to achieve high product yields .
Molecular Structure Analysis
The molecular weight of “[1,2-13C2]Glycolaldehyde” is 62.037 g/mol . Its structure includes two carbon atoms, four hydrogen atoms, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 .
Chemical Reactions Analysis
Glycolaldehyde can undergo a variety of chemical reactions. One significant reaction is the reductive amination of glycolaldehyde, which creates a versatile platform for ethylamine products . This reaction involves a cascade of parallel and consecutive reactions, and controlling the selectivity of these reactions is a major challenge .
Physical And Chemical Properties Analysis
“[1,2-13C2]Glycolaldehyde” has a molecular weight of 62.037 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 62.027839037 g/mol . The topological polar surface area is 37.3 Ų .
Wissenschaftliche Forschungsanwendungen
Rolle bei fortgeschrittenen Glykationsendprodukten (AGEs)
Glycolaldehyd ist ein reduzierender Zucker und ein Vorläufer von fortgeschrittenen Glykationsendprodukten (AGEs). Die Rolle von Vorläufern und aus Vorläufern abgeleiteten AGEs bei Diabetes und seinen Komplikationen wurde aktiv diskutiert . Diese Studie zielte darauf ab, den Mechanismus der GA-induzierten Apoptose in Nierenzellen aufzuklären .
Auswirkungen auf Nierenmesangiumzellen
Glycolaldehyd induziert Apoptose über ROS-vermittelte mitochondriale Dysfunktion in Nierenmesangiumzellen . Diese Studie zeigte, dass GA die AGE-Konzentration, die RAGE-Expression und die übermäßige ROS-Produktion erhöhte, was zu einer Schädigung der Nierenmesangiumzellen über den GA-induzierten Apoptoseweg führte, der durch mitochondriale Dysfunktion verursacht wurde .
Einfluss auf die Insulinsignalisierung und Glukoseaufnahme
Glycolaldehyd stört die Insulinsignalisierung und Glukoseaufnahme durch Adipogenese . Es wurde festgestellt, dass die GA-Behandlung die Lipidansammlung nicht erhöhte, sondern die Verteilung der Adipozytendifferenzierung erhöhte .
Auswirkungen auf den Lipidstoffwechsel
GA kann den Lipidstoffwechsel anregen . Die Stimulation der Adipogenese und Insulinresistenz durch GA kann mit der Interaktion zwischen RAGE und adipogenen Faktoren in Adipozyten zusammenhängen .
Rolle in der organischen Synthese
Glycolaldehyd ist eine aus Biomasse gewonnene chemische Verbindung, die aus Cellulose oder Glucose gewonnen werden kann . Es wurde für die Herstellung von hochwertigen Chemikalien in der organischen Synthese eingesetzt
Wirkmechanismus
Target of Action
[1,2-13C2]Glycolaldehyde, also known as Hydroxyacetaldehyde, is the smallest possible molecule that contains both an aldehyde group and a hydroxyl group . It is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium . The primary targets of [1,2-13C2]Glycolaldehyde are various biochemical pathways where it serves as a precursor or intermediate molecule .
Mode of Action
[1,2-13C2]Glycolaldehyde interacts with its targets by participating in various chemical reactions. For instance, it can form by the action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway . In acidic or basic solution, the compound undergoes reversible tautomerization to form 1,2-dihydroxyethene .
Biochemical Pathways
[1,2-13C2]Glycolaldehyde plays a role in several biochemical pathways. In the alternate glycolysis pathway, it forms by the action of ketolase on fructose 1,6-bisphosphate . This compound is transferred by thiamine pyrophosphate during the pentose phosphate shunt . In purine catabolism, xanthine is first converted to urate, which is then converted to 5-hydroxyisourate, which decarboxylates to allantoin and allantoic acid . After hydrolyzing one urea, this leaves glycolureate. After hydrolyzing the second urea, glycolaldehyde is left . Two glycolaldehydes condense to form erythrose 4-phosphate, which goes to the pentose phosphate shunt again .
Result of Action
The molecular and cellular effects of [1,2-13C2]Glycolaldehyde’s action are primarily seen in its role as an intermediate in various biochemical pathways. It contributes to the production of energy in cells via the glycolysis pathway and the pentose phosphate shunt . It also plays a role in the catabolism of purines .
Action Environment
The action, efficacy, and stability of [1,2-13C2]Glycolaldehyde are influenced by various environmental factors. For instance, in acidic or basic solutions, it undergoes reversible tautomerization . The presence of other reactants, such as in the formose reaction, can also affect its reactivity . Furthermore, the presence of oxygen can promote the oxidation of [1,2-13C2]Glycolaldehyde, which is crucial for amino acid synthesis .
Safety and Hazards
Glycolaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Glycolaldehyde, obtainable from biomass, serves as a promising platform for the production of high-value chemicals . The successful preparation and sensory assessment of a GA-based diester quat in fabric softener formulations demonstrate the viability of a full bio-based and drop-in production route for high-value chemicals, directly from GA as a platform molecule . Moreover, the construction of a synthetic pathway for acetyl-coenzyme A from one-carbon through enzyme design opens possibilities for producing acetyl-CoA-derived chemicals from one-carbon resources in the future .
Biochemische Analyse
Biochemical Properties
[1,2-13C2]Glycolaldehyde is an intermediate or precursor molecule in a variety of reactions, including the formose reaction and purine catabolism . It plays a crucial role in these biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical pathway in which [1,2-13C2]Glycolaldehyde is involved.
Cellular Effects
[1,2-13C2]Glycolaldehyde has been found to disrupt insulin signaling and glucose uptake through adipogenesis . It does not increase lipid accumulation but increases the distribution of adipocyte differentiation . It also induces sensory neuron death through activation of the c-Jun N-terminal kinase and p-38 MAP kinase pathways .
Molecular Mechanism
The molecular mechanism of [1,2-13C2]Glycolaldehyde involves its conversion into other compounds through various biochemical reactions. For instance, it can be converted into acetyl-phosphate by a phosphoketolase . It also induces apoptosis in renal cells via ROS-mediated mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
The effects of [1,2-13C2]Glycolaldehyde can change over time in laboratory settings. For example, it has been found that [1,2-13C2]Glycolaldehyde exhibits concentration- and time-dependent toxicity toward ND7/23 cells .
Metabolic Pathways
[1,2-13C2]Glycolaldehyde is involved in several metabolic pathways. It is an intermediate in the formose reaction and can form by action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway .
Eigenschaften
IUPAC Name |
2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.037 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)
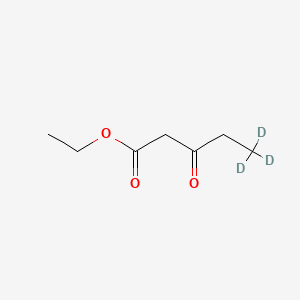

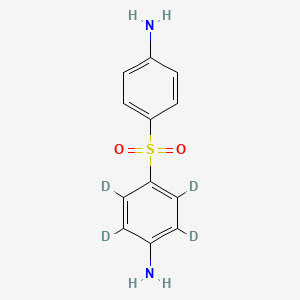
![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
